

Application Note: Experimental Determination of Methyl p-Coumarate Lipophilicity

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Compound of Interest

Compound Name: *Methyl-P-Coumarate*

Cat. No.: *B042107*

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Introduction

Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a critical physicochemical property in drug discovery and development.[\[1\]](#)[\[2\]](#)[\[3\]](#) It profoundly influences a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile by affecting its solubility, membrane permeability, and binding to biological targets.[\[3\]](#)[\[4\]](#) The octanol-water partition coefficient (P), typically expressed in its logarithmic form (Log P), is the most widely accepted measure of lipophilicity. An optimal Log P range, often considered to be between 0 and 3, is frequently associated with favorable bioavailability for orally administered drugs.

Methyl p-coumarate is a naturally occurring phenolic compound with various reported biological activities, including anti-inflammatory and antifungal properties. To evaluate its potential as a therapeutic agent, characterizing its physicochemical properties is essential. Determining the lipophilicity of methyl p-coumarate provides crucial insights into its likely pharmacokinetic behavior, guiding further development and formulation efforts.

This document provides detailed protocols for two standard experimental methods for determining the Log P value of methyl p-coumarate: the Shake-Flask method (OECD Guideline 107) and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Guideline 117).

Data Presentation: Physicochemical Properties of Methyl p-Coumarate

The following table summarizes key identifiers and the computationally predicted lipophilicity value for methyl p-coumarate. Experimental determination is necessary to validate this value.

Parameter	Value	Source
IUPAC Name	methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate	PubChem
Molecular Formula	C ₁₀ H ₁₀ O ₃	PubChem
Molecular Weight	178.18 g/mol	PubChem
CAS Number	19367-38-5	PubChem
Calculated Log P	2.3 (XLogP3)	PubChem

Conceptual Framework: Lipophilicity

The partition coefficient (P) represents the ratio of the equilibrium concentration of a neutral solute between two immiscible phases: n-octanol and water. Log P is the base-10 logarithm of this ratio.

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